Thiamine bromide

Catalog No.
S594681
CAS No.
7019-71-8
M.F
C12H17BrN4OS
M. Wt
345.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine bromide

CAS Number

7019-71-8

Product Name

Thiamine bromide

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide

Molecular Formula

C12H17BrN4OS

Molecular Weight

345.26 g/mol

InChI

InChI=1S/C12H17N4OS.BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1

InChI Key

URCYCZPVXXIFSR-UHFFFAOYSA-M

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-]

Synonyms

thiamine bromide, thiamine bromide, hydrobromide, thiamine bromide, hydrobromide, (35)S-labeled

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-]

Thiamine bromide is a derivative of thiamine, also known as vitamin B1, which is critical for various metabolic processes in living organisms. Thiamine itself is a water-soluble vitamin with the chemical formula C12H17N4OS and plays a significant role in carbohydrate metabolism and neural function. Thiamine bromide, specifically, is formed by the bromination of thiamine and is typically encountered in salt form, enhancing its solubility and stability in various applications.

That are characteristic of thiamine derivatives. It is stable under acidic conditions but can degrade in alkaline environments. The degradation pathways often involve hydrolysis, leading to the breakdown of the methylene bridge connecting the pyrimidine and thiazole rings. This process can yield various degradation products, which may further react, complicating the kinetics of thiamine bromide degradation .

Key reactions include:

  • Hydrolysis: In neutral to alkaline solutions, thiamine bromide can hydrolyze, resulting in the formation of its constituent rings.
  • Oxidation: Thiamine bromide can be oxidized to produce fluorescent derivatives such as thiochrome, which are useful for quantifying thiamine levels in biological samples .

Thiamine bromide exhibits biological activities similar to those of thiamine. It is essential for energy metabolism as it acts as a coenzyme for several critical enzymatic reactions, particularly those involved in carbohydrate metabolism. Thiamine pyrophosphate, a derivative of thiamine, plays a crucial role in the decarboxylation of alpha-keto acids and the synthesis of neurotransmitters .

Moreover, thiamine bromide has been studied for its potential neuroprotective effects and its role in preventing neurological disorders related to thiamine deficiency, such as Wernicke-Korsakoff syndrome .

Thiamine bromide can be synthesized through various methods:

  • Bromination of Thiamine: This involves treating thiamine with brominating agents under controlled conditions to form the bromide salt.
  • Salt Formation: The hydrochloride salt of thiamine can be reacted with sodium bromide to produce thiamine bromide.
  • Total Synthesis: Historical methods for synthesizing thiamine involve multiple steps starting from simple organic compounds through complex reactions involving acetamidine and ethyl formate .

Thiamine bromide has several applications:

  • Nutritional Supplement: Used as a dietary supplement to prevent or treat vitamin B1 deficiency.
  • Pharmaceuticals: Employed in formulations aimed at treating neurological disorders.
  • Food Industry: Added to fortified foods and beverages to enhance nutritional value and prevent deficiencies .

Research on thiamine bromide indicates that it interacts with various biological systems:

  • Enzymatic Interactions: It acts as a substrate for enzymes involved in carbohydrate metabolism.
  • Drug Interactions: Thiamine bromide may influence the pharmacokinetics of certain medications by modulating glucose metabolism .
  • Synergistic Effects: Studies suggest that thiamine can enhance the efficacy of other vitamins and minerals when administered together.

Similar Compounds

Thiamine bromide shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
Thiamine MononitrateContains a nitrate group instead of bromideOften used in dietary supplements
Thiamine PyrophosphateContains two phosphate groupsActs as a coenzyme in metabolic pathways
BenfotiamineA lipid-soluble derivative of thiamineBetter bioavailability than water-soluble forms
Thiazole DerivativesContains a thiazole ring similar to thiamineVaries widely in biological activity

Each compound has unique properties that influence its stability, solubility, and biological activity, making them suitable for different applications.

Thiamine bromide is a quaternary ammonium salt with the molecular formula C₁₂H₁₇BrN₄OS [1]. The compound consists of a substituted pyrimidine ring connected to a thiazolium ring through a methylene bridge, with the bromide ion serving as the counterion to the positively charged thiazolium nitrogen [2]. The molecular weight of thiamine bromide is 345.26 g/mol, with an exact mass of 344.03064 Da as determined by high-resolution mass spectrometry [1].

The structural elucidation of thiamine bromide reveals a complex molecular architecture featuring several functional groups. The pyrimidine ring contains an amino group at the 4-position and a methyl group at the 2-position [3]. The thiazolium ring, which carries a permanent positive charge on the nitrogen atom, is substituted with a methyl group at the 4-position and a 2-hydroxyethyl group at the 5-position [1] [3]. The methylene bridge connecting the two heterocyclic rings is a critical structural feature that influences the compound's reactivity and biological properties [2].

The International Union of Pure and Applied Chemistry (IUPAC) name for thiamine bromide is 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide [1]. This systematic nomenclature precisely describes the arrangement of atoms and functional groups within the molecule, providing a standardized identification for the compound in scientific literature [3].

Crystalline Structure and Morphology

Thiamine bromide crystallizes in the monoclinic crystal system, adopting a space group of P21/n based on X-ray diffraction studies of similar thiamine salts [10]. The unit cell parameters of thiamine bromide crystals have been determined to be approximately a = 13.8 Å, b = 7.4 Å, c = 17.8 Å, with a β angle of approximately 101.6° [10]. The unit cell contains four molecules of thiamine bromide (Z = 4), arranged in a specific three-dimensional pattern that minimizes energy and maximizes intermolecular interactions [10].

The crystal habit of thiamine bromide is characterized by prismatic or needle-like crystals, which appear as colorless to white crystalline solids under visual inspection [3]. These crystals typically form in the microcrystalline to small crystal size range when prepared under standard laboratory conditions [17]. The crystal morphology is influenced by various factors including crystallization conditions, solvent system, temperature, and the presence of impurities [18].

X-ray diffraction analysis of thiamine bromide crystals reveals characteristic diffraction peaks at specific 2θ angles, which serve as a fingerprint for identifying and confirming the compound's crystalline structure [17]. The crystal structure is stabilized by an extensive network of hydrogen bonds, particularly involving the amino group of the pyrimidine ring, the hydroxyl group of the hydroxyethyl side chain, and the bromide counterion [10]. These hydrogen bonding interactions, along with electrostatic attractions between the positively charged thiazolium ring and the bromide anion, contribute significantly to the overall crystal packing arrangement and stability [17].

Thiamine bromide may exhibit polymorphism depending on crystallization conditions, potentially forming different crystal structures with varying physical properties [18]. The crystals are birefringent, displaying multiple refractive indices when viewed under polarized light, which is characteristic of non-cubic crystalline materials [18].

Physicochemical Properties

Solubility Parameters

Thiamine bromide exhibits distinct solubility patterns across various solvents, primarily influenced by the compound's ionic nature and hydrogen bonding capabilities [1]. The solubility parameters of thiamine bromide can be understood through the Hildebrand solubility parameter (δ), which provides a numerical estimate of the degree of interaction between materials [11].

Table 1: Solubility Parameters of Thiamine Bromide in Various Solvents

SolventSolubilityHildebrand Parameter (δ)
WaterHighly soluble47.8 MPa^1/2
MethanolModerately soluble29.6 MPa^1/2
EthanolSlightly soluble26.5 MPa^1/2
Dimethyl sulfoxide (DMSO)Highly soluble26.7 MPa^1/2
Dimethylformamide (DMF)Soluble24.8 MPa^1/2
AcetonitrileSlightly soluble24.3 MPa^1/2
IsopropanolPoorly soluble23.5 MPa^1/2
AcetoneVery poorly soluble19.7 MPa^1/2
ChloroformVery poorly soluble18.7 MPa^1/2
Tetrahydrofuran (THF)Very poorly soluble18.6 MPa^1/2

The high solubility of thiamine bromide in water (approximately 100 mg/mL at room temperature) can be attributed to its ionic character and ability to form hydrogen bonds with water molecules [11]. The solubility decreases significantly in less polar solvents, with the compound being practically insoluble in non-polar solvents such as diethyl ether, hexane, benzene, and toluene [11]. This solubility pattern follows the general principle that "like dissolves like," with the polar and ionic thiamine bromide preferentially dissolving in polar solvents [16].

Theoretical and experimental studies have demonstrated that the stability of thiamine bromide in solution increases in the order of H₂O > DMF > acetonitrile > ethanol > THF, which correlates with the compound's solubility in these solvents [16]. This relationship between solubility and stability has important implications for the selection of appropriate solvents for various applications involving thiamine bromide [11].

pKa Values and Ionization Constants

Thiamine bromide contains several functional groups that can undergo protonation or deprotonation, resulting in different ionization states depending on the pH of the environment [8]. The pKa values of these functional groups determine the predominant ionization state at a given pH, which in turn influences the compound's solubility, reactivity, and interaction with other molecules [9].

Table 2: pKa Values and Ionization States of Thiamine Bromide

Functional GrouppKa ValueIonization State at Physiological pH (7.4)Notes
Pyrimidine Ring (N1′)4.8-5.3ProtonatedpKa elevated to 5.6-7.5 when bound to enzymes
Pyrimidine Ring (Amino Group)~9.2NeutralContributes to hydrogen bonding
Thiazolium Ring (N3)~12.7Protonated (quaternary nitrogen)Permanent positive charge in thiazolium ring
Hydroxyl Group~14.0NeutralImportant for phosphorylation to active form

The N1′ position of the pyrimidine ring has a pKa value of approximately 4.8-5.3 in aqueous solution, which increases to 5.6-7.5 when thiamine is bound to enzymes [8]. This elevation in pKa is significant for the compound's biological activity, as it affects the proton transfer equilibrium constant for the conversion between different tautomeric forms [8].

The thiazolium ring of thiamine bromide contains a quaternary nitrogen atom that carries a permanent positive charge, regardless of pH [9]. This positive charge is balanced by the bromide counterion in the crystal structure [1]. The presence of this permanent positive charge contributes to the compound's water solubility and influences its interaction with negatively charged species [12].

The ionization constants of thiamine bromide are important for understanding its behavior in solution and its interactions with other molecules [8]. For most interfering ions studied, the pKA,B values are greater than 1 and positive, indicating that interference by these ions is not adverse [12]. Only the iodide ion has been found to significantly interfere with the determination of bromide in thiamine bromide solutions [12].

Spectroscopic Characteristics

Thiamine bromide exhibits distinctive spectroscopic properties that are valuable for its identification, characterization, and quantitative analysis [9]. Various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, fluorescence spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, provide complementary information about the compound's structure and properties [14].

In UV-Vis spectroscopy, thiamine bromide shows maximum absorption at approximately 235 nm, which corresponds to electronic transitions within the pyrimidine and thiazolium rings [5]. This absorption maximum is shared with many other compounds, making direct spectrophotometric measurements useful only when coupled with a separation mechanism [9].

Fluorescence spectroscopy offers a more selective approach for thiamine bromide analysis [9]. Upon oxidation under alkaline conditions (pH > 8.0), thiamine bromide is converted to thiochrome, a highly fluorescent compound with maximum emission at around 440 nm when excited at 365-375 nm [9]. The formation of thiochrome occurs at pH values greater than 8.0, and its fluorescence intensity is maximal at pH 12-13 [9]. This reaction forms the basis for the widely employed Association of Official Analytical Chemists (AOAC) and American Association of Cereal Chemists (AACC) methods for thiamine determination [9].

Infrared spectroscopy reveals characteristic absorption bands for thiamine bromide, including N-H stretching vibrations (3300-3500 cm⁻¹), C=N stretching vibrations (1600-1650 cm⁻¹), and C-S stretching vibrations (600-700 cm⁻¹) [20]. These spectral features provide valuable information about the functional groups present in the molecule and their chemical environment [20].

Nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, offers detailed structural information about thiamine bromide [5]. ¹H NMR spectra show characteristic signals for the methyl groups, aromatic protons, and methylene groups in the molecule [5]. ¹³C NMR spectra display signals for the thiazolium and pyrimidine carbons in the range of 120-160 ppm, providing further confirmation of the compound's structure [5].

Thermal Properties

Thiamine bromide exhibits distinct thermal behavior that is important for understanding its stability, processing, and storage requirements [3]. The thermal properties of thiamine bromide have been characterized using various techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [10].

Table 3: Thermal Properties of Thiamine Bromide

PropertyValueMethod of Determination
Melting Point161-162 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature~162 °C (begins at melting point)Thermogravimetric Analysis (TGA)
Glass Transition TemperatureNot applicable (crystalline solid)Not applicable
Heat of FusionNot precisely determinedDSC
Heat of DecompositionExothermic decompositionDSC/TGA
Specific Heat Capacity~1.2-1.5 J/(g·K) (estimated)Estimated from structural properties
Activation Energy for Decomposition~290-300 kJ/molCoats-Redfern method (estimated)
Thermodynamic ParametersΔH = ~290 kJ/mol, ΔS = ~275 J/(K·mol), ΔG = ~145 kJ/molCalculated from kinetic parameters

Thiamine bromide has a melting point of 161-162 °C, at which point it also begins to decompose [3]. This simultaneous melting and decomposition is characteristic of many organic compounds that contain multiple functional groups capable of undergoing thermal degradation [10]. The decomposition process is continuous and more steep in the initial stage up to about 400 °C, with no intermediate steps, leaving a residual carbon of approximately 8.25% at about 1000 °C [10].

The activation energy for the thermal decomposition of thiamine bromide has been determined to be approximately 290-300 kJ/mol using the Coats-Redfern method [10]. This high value of activation energy indicates good thermal stability of the crystal structure [10]. The thermodynamic parameters associated with the decomposition process include an entropy of activation (ΔS) of approximately 275 J/(K·mol), enthalpy (ΔH) of about 290 kJ/mol, and Gibbs free energy (ΔG) of approximately 145 kJ/mol [10]. The positive value of entropy suggests that the decomposition process is spontaneous [10].

Thermal analysis studies have shown that thiamine bromide is thermally stable up to approximately 248 °C, after which decomposition begins [10]. This thermal stability is important for various applications, including pharmaceutical formulations and analytical procedures involving thiamine bromide [19].

Chemical Reactivity Patterns

Thiamine bromide exhibits diverse chemical reactivity patterns due to its complex molecular structure containing multiple functional groups [13]. The reactivity is primarily centered around the thiazolium ring, the pyrimidine ring, and the methylene bridge connecting these two heterocyclic systems [5].

Hydrolysis of thiamine bromide occurs under strongly acidic or alkaline conditions, but the compound is relatively stable in neutral aqueous solutions [15]. In acidic media (pH < 3), gradual hydrolysis takes place, while in alkaline environments (pH > 8), more rapid degradation is observed [19]. This pH-dependent stability is an important consideration for formulations containing thiamine bromide [19].

Oxidation represents a significant reaction pathway for thiamine bromide [9]. Under alkaline conditions, thiamine bromide can be oxidized by various oxidizing agents, including alkaline ferricyanide and hydrogen peroxide, to form thiochrome, a fluorescent compound used in analytical detection methods [9]. This oxidation reaction involves the thiazolium ring and results in the formation of a tricyclic structure with intense blue fluorescence [9].

Reduction of the thiazolium ring in thiamine bromide can occur with strong reducing agents such as sodium borohydride [13]. This reduction disrupts the aromatic character of the thiazolium ring and can lead to loss of the compound's characteristic properties [13]. The susceptibility to reduction is an important aspect of thiamine bromide's chemical behavior and must be considered when the compound is exposed to reducing environments [13].

Nucleophilic substitution reactions can take place at the methylene bridge between the pyrimidine and thiazolium rings [13]. Strong nucleophiles such as hydroxide or cyanide ions can attack this position, potentially leading to cleavage of the molecule [13]. This reactivity pattern is relevant for understanding the degradation pathways of thiamine bromide under certain conditions [13].

Complexation with metal ions is another important aspect of thiamine bromide's chemical behavior [13]. The compound can form complexes with various transition metal ions, including copper(II) and iron(III), through coordination involving the nitrogen and sulfur atoms in the molecule [13]. These complexation reactions can influence the stability and properties of thiamine bromide in formulations containing metal ions [13].

Thermal decomposition of thiamine bromide occurs above 160 °C, resulting in the loss of structural integrity and the formation of various degradation products [10]. This thermal reactivity is important for processing methods that involve elevated temperatures [10].

Photodegradation is observed when thiamine bromide is exposed to UV light, especially in alkaline solutions [19]. This sensitivity to light necessitates appropriate photoprotection measures for formulations containing thiamine bromide [19].

Stability Profiles under Various Conditions

The stability of thiamine bromide varies significantly depending on environmental conditions, including pH, temperature, light exposure, and the presence of other chemical species [19]. Understanding these stability profiles is crucial for proper handling, storage, and application of thiamine bromide in various contexts [15].

In aqueous solutions with pH between 4 and 7, thiamine bromide demonstrates good stability, remaining intact for extended periods ranging from days to weeks at room temperature [19]. This stability window is important for many pharmaceutical and analytical applications [19]. However, as the pH moves outside this range, stability decreases markedly [19]. In acidic solutions (pH < 3), moderate stability is observed with gradual hydrolysis occurring over hours to days, depending on the exact pH and temperature [19]. In alkaline solutions (pH > 8), stability is further reduced, with rapid degradation occurring within minutes to hours [19].

Temperature significantly impacts the stability of thiamine bromide [19]. When stored at 4°C, thiamine bromide solutions maintain approximately 94.4% ± 2.9% of their initial concentration after 72 hours [19]. In contrast, at 25°C, the residual content decreases to about 85.9% ± 1.1% with photoprotection and 87.8% ± 1.3% without photoprotection during the same period [19]. This temperature-dependent stability is a critical consideration for storage conditions and shelf-life determinations [19].

In the solid state, thiamine bromide exhibits excellent stability when protected from moisture and light, with a shelf life of years under proper storage conditions [19]. However, stability decreases with increasing temperature, and the compound decomposes above its melting point of approximately 160°C [10].

Light exposure, particularly UV radiation, can accelerate the degradation of thiamine bromide, especially in solution [19]. The photosensitivity of thiamine bromide necessitates appropriate photoprotection measures, such as amber containers or storage in dark conditions, to maintain stability [19].

The presence of oxygen can lead to oxidative degradation of thiamine bromide in solution, with the degradation rate depending on oxygen concentration, temperature, and pH [15]. In aerated solutions at room temperature, significant degradation may occur over days [15].

Metal ions can interact with thiamine bromide, potentially affecting its stability [13]. The formation of complexes with certain metal ions may either stabilize or destabilize the compound, depending on the specific metal and its concentration [13].

Reducing agents may cause reduction of the thiazolium ring in thiamine bromide, potentially altering its properties and stability [13]. The extent of this effect depends on the strength of the reducing agent and the conditions of exposure [13].

Oxidizing agents readily convert thiamine bromide to thiochrome and other oxidation products, with the reaction rate varying from minutes to hours depending on the strength of the oxidizing agent and the conditions [9].

Structural Analogs and Derivatives

Thiamine bromide belongs to a family of compounds with similar structural features but varying in specific functional groups or counterions [21]. These structural analogs and derivatives exhibit different physicochemical properties and reactivity patterns, making them suitable for various applications [13].

Table 4: Structural Analogs and Derivatives of Thiamine Bromide

CompoundStructural DifferenceNotable Properties
Thiamine ChlorideContains chloride instead of bromide counterionSimilar properties to thiamine bromide, used in vitamin supplements
Thiamine MononitrateContains nitrate group instead of bromideMore stable than thiamine chloride, common in food fortification
Thiamine PyrophosphateContains two phosphate groups attached to hydroxyl groupActive coenzyme form, essential for carbohydrate metabolism
OxythiamineHydroxyl group replaces amino group on pyrimidine ringThiamine antagonist, used in research to induce thiamine deficiency
PyrithiaminePyridine ring replaces thiazole ringPotent thiamine antagonist, used in experimental models
AmproliumLacks hydroxyl group, has propyl group on pyrimidine ringUsed as coccidiostat in veterinary medicine
3-DeazathiamineLacks nitrogen atom in thiazolium ringBinds to thiamine-dependent enzymes with high affinity
Triazole-based Thiamine AnalogsNeutral triazole ring replaces thiazolium ringPotential inhibitors of thiamine-dependent enzymes

Thiamine chloride is structurally identical to thiamine bromide except for the counterion, containing chloride instead of bromide [21]. This analog exhibits similar physicochemical properties and is commonly used in vitamin supplements [21].

Thiamine mononitrate contains a nitrate group instead of bromide and is characterized by greater stability compared to thiamine chloride [21]. This derivative is widely used in food fortification due to its excellent stability in dry conditions [21].

Thiamine pyrophosphate represents the biologically active form of thiamine, containing two phosphate groups attached to the hydroxyl group of the hydroxyethyl side chain [5]. This derivative serves as an essential coenzyme in various metabolic pathways, particularly those involving carbohydrate metabolism [5].

Oxythiamine features a hydroxyl group in place of the amino group on the pyrimidine ring [21]. This structural modification transforms the compound into a thiamine antagonist, which is used in research to induce experimental conditions similar to thiamine deficiency [21].

Pyrithiamine contains a pyridine ring instead of the thiazole ring found in thiamine bromide [21]. This substitution results in a potent thiamine antagonist that is employed in experimental models to study the effects of thiamine deficiency [21].

Amprolium lacks the hydroxyl group present in thiamine bromide and features a propyl group on the pyrimidine ring [21]. This derivative is primarily used as a coccidiostat in veterinary medicine [21].

3-Deazathiamine is characterized by the absence of a nitrogen atom in the thiazolium ring [21]. This structural analog binds to thiamine-dependent enzymes with remarkably high affinity, with dissociation constants in the picomolar to nanomolar range [21]. Studies have shown that 3-deazathiamine diphosphate binds to certain enzymes 25,000 times more tightly than the natural coenzyme [21].

Triazole-based thiamine analogs feature a neutral triazole ring in place of the positively charged thiazolium ring [13]. These derivatives have been developed as potential inhibitors of thiamine-dependent enzymes and have shown promising activity in various biological systems [13]. The neutral central ring in these analogs captures the strong stabilizing interactions between the enzyme's hydrophobic region and the catalytically active high-energy thiamine-ylide [13].

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Thiamine bromide

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Last modified: 02-18-2024

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